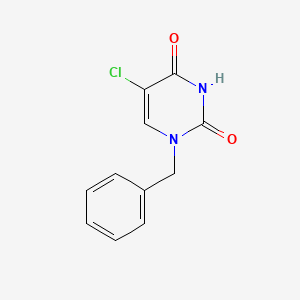
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione, also known as BCNU, is a chemotherapeutic agent that has been used for the treatment of various cancers. It belongs to the family of alkylating agents and is known for its ability to cross the blood-brain barrier, making it a useful tool in the treatment of brain tumors.
Mécanisme D'action
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione is an alkylating agent that works by damaging the DNA in cancer cells. It attaches to the DNA and forms cross-links, which prevent the DNA from replicating properly. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the production of certain enzymes that are necessary for tumor growth. 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been shown to cause myelosuppression, which is a decrease in the production of blood cells. This can lead to an increased risk of infection and bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is a well-established tool in the treatment of brain tumors and has been extensively studied. It is also able to cross the blood-brain barrier, making it useful in the study of brain tumors. However, 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has several limitations. It is a toxic agent and can cause myelosuppression, which can limit its use in lab experiments. It is also known to have a short half-life, which can limit its efficacy.
Orientations Futures
There are several future directions for the study of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new formulations of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione that can overcome its limitations. Another area of research is the study of the mechanisms of resistance to 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione, which can lead to the development of new treatment strategies. Additionally, the study of the effects of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione on the immune system is an area of research that is gaining interest. Finally, the study of the combination of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione with other chemotherapeutic agents is an area of research that has the potential to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione involves the reaction of 1,3-bis(chloroethyl)-1-nitrosourea with benzylamine. This reaction results in the formation of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione as a white crystalline solid. The synthesis of 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione is a well-established process and has been described in several research papers.
Applications De Recherche Scientifique
1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lymphomas, and multiple myeloma. 1-benzyl-5-chloro-2,4(1H,3H)-pyrimidinedione is known to cross the blood-brain barrier, making it a useful tool in the treatment of brain tumors. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
IUPAC Name |
1-benzyl-5-chloropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYCKQZBJGEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

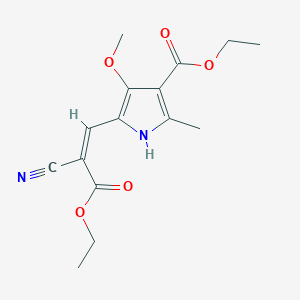
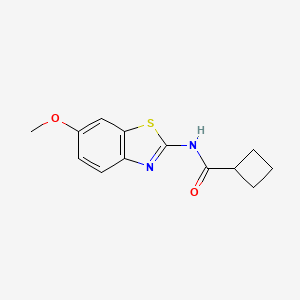
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
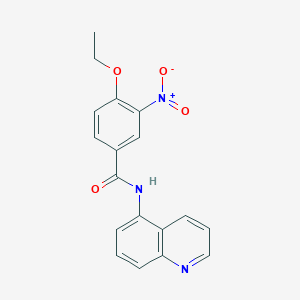
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)


![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5833136.png)
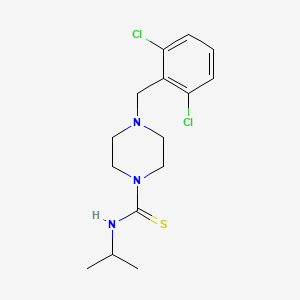
![2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)